molecular formula C6H2Br2S2 B1267018 2,5-Dibromothieno[2,3-b]thiophene CAS No. 25121-86-2

2,5-Dibromothieno[2,3-b]thiophene

Cat. No. B1267018
CAS RN: 25121-86-2
M. Wt: 298 g/mol
InChI Key: QHVWXMMQBYLRTM-UHFFFAOYSA-N
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Description

2,5-Dibromothieno[2,3-b]thiophene is a chemical compound with the molecular formula C6H2Br2S2 . It has a molecular weight of 300.04 . This compound polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) .


Synthesis Analysis

2,5-Dibromothieno[2,3-b]thiophene has been used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes . It was used in the preparation of soluble α,ω-diformyl-a-oligothiophenes .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromothieno[2,3-b]thiophene can be represented by the SMILES string Brc1cc2sc(Br)cc2s1 . The InChI code for this compound is 1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H .


Chemical Reactions Analysis

2,5-Dibromothieno[2,3-b]thiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) .


Physical And Chemical Properties Analysis

2,5-Dibromothieno[2,3-b]thiophene is a solid substance with a melting point of 124-129 °C . It has a density of 2.2±0.1 g/cm3 and a boiling point of 349.0±37.0 °C at 760 mmHg . The vapor pressure of this compound is 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Organic Electronic Devices

“2,5-Dibromothieno[2,3-b]thiophene” has limited solubility in common organic solvents, making it a promising candidate for organic electronic devices prepared by vapor evaporation .

Charge Transfer Mobility

The linear configuration and more planar backbone structure of “2,5-Dibromothieno[2,3-b]thiophene” lead to better charge transfer mobility. This increased charge transfer mobility can enhance the short-circuit current (JSC) and power conversion efficiency (PCE) of the device .

Synthesis of New Compounds

“2,5-Dibromothieno[2,3-b]thiophene” can be used as a starting material for the synthesis of new compounds. For example, it can be used to synthesize “2,5-Bis (trimethylstannyl)-thieno [3,2-b]thiophene” and "Thieno [3,2-b]thiophene-2,5-dicarboxaldehyde" .

Material for High-Performance Electrodes

“2,5-Dibromothieno[2,3-b]thiophene” can be used as a material for high-performance electrodes .

Safety And Hazards

This compound is toxic if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . After handling the product, it is advised to wash hands before breaks .

Future Directions

2,5-Dibromothieno[2,3-b]thiophene is useful in the preparation and electronic properties of fused oligothienoacenes . It has potential applications in the field of organic electronics due to its ability to form conjugated polymers .

properties

IUPAC Name

2,5-dibromothieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVWXMMQBYLRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179812
Record name Thieno(2,3-b)thiophene, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromothieno[2,3-b]thiophene

CAS RN

25121-86-2
Record name Thieno(2,3-b)thiophene, 2,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 2,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromothieno[2,3-b]thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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